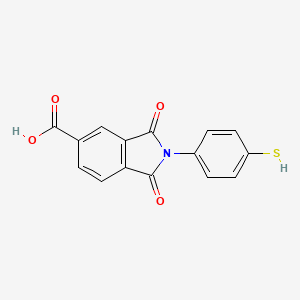

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoindoline derivatives, such as 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, often involves the cyclocondensation of appropriate precursors, typically involving a mercapto compound and a suitable isoindoline precursor. For example, a related compound was synthesized by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, indicating a possible pathway that might be adapted for the synthesis of the target compound (A. P. Nikalje et al., 2015).

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by the presence of a rigid isoindoline ring system, which significantly influences their chemical and physical properties. The molecular structure is often analyzed using techniques such as X-ray crystallography. For instance, structural analysis of related compounds has shown a pseudo square pyramidal geometry with nitrogen and sulfur donor atoms forming the base and the oxo ligand at the apex, highlighting the complex coordination environment around the central metal atom in some complexes derived from similar compounds (L. Hansen et al., 1992).

Chemical Reactions and Properties

Isoindoline derivatives participate in various chemical reactions, particularly those involving their functional groups. The mercapto group (-SH) in 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo oxidation, substitution, and coordination reactions, reflecting its reactivity towards electrophiles and metal ions. These properties are explored in the synthesis and characterization of complexes and in modifying the compound for specific applications. For example, studies on related compounds have demonstrated the ability to form complexes with metals, which could be relevant for the use of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in similar contexts (Chun-lin Ma et al., 2005).

科学的研究の応用

Polymer Synthesis and Thermal Stability

A study focused on the synthesis of new poly(ester-imide)s using dicarboxylic acids, including a variant of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These poly(ester-imide)s demonstrated excellent solubility in polar aprotic solutions and high thermal stability, withstanding temperatures of approximately 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).

Synthesis of Unstable Polyamide-Imides

Another research developed new unsaturated polyamide–imides through polycondensation using the diacid chloride of 2-(4-carboxy phenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These polymers were soluble in polar solvents and exhibited high thermal stability (Maiti & Ray, 1983).

Development of Anti-Inflammatory Agents

A series of compounds including 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid were synthesized and showed promising anti-inflammatory activity in both in vitro and in vivo models. These compounds were also evaluated for their binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Applications in Electroanalytical Chemistry

Research on ω-mercapto carboxylic acids, closely related to 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, demonstrated their effectiveness in electrochemical differentiation between dopamine and ascorbic acid, highlighting potential applications in neurochemistry and analytical methods (Malem & Mandler, 1993).

Synthesis of Aromatic Poly(esterimide)s

A study involving the synthesis of aromatic poly(esterimide)s using a derivative of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid revealed their solubility in organic solvents and good thermal stability, making them suitable for high-performance material applications (Sadavarte, Patil, Avadhani, & Wadgaonkar, 2013).

Metal Organic Frameworks for Sensing Applications

A modified metal-organic framework synthesized using 2-(4-carboxyphenyl)-1, 3-dioxoisoindoline-5-carboxylic acid and Zn(OAc)2.2H2O showed potential for selectively sensing chromate ions, indicating its utility in environmental monitoring and analytical chemistry (Minmini, Naha, & Velmathi, 2017).

Safety And Hazards

特性

IUPAC Name |

1,3-dioxo-2-(4-sulfanylphenyl)isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4S/c17-13-11-6-1-8(15(19)20)7-12(11)14(18)16(13)9-2-4-10(21)5-3-9/h1-7,21H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXCZVSGXYONCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354472 |

Source

|

| Record name | 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

332129-06-3 |

Source

|

| Record name | 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)